molecular formula C11H17N3O B010675 4-(Diethylamino)benzohydrazide CAS No. 100139-54-6

4-(Diethylamino)benzohydrazide

Cat. No.: B010675
CAS No.: 100139-54-6
M. Wt: 207.27 g/mol
InChI Key: PUNSOBLTEWFAMJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzohydrazide is an organic compound with the molecular formula C11H17N3O It is a derivative of benzohydrazide, characterized by the presence of a diethylamino group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)benzohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

4-(Diethylamino)benzohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antioxidant properties are linked to its capacity to neutralize reactive oxygen species. The compound’s therapeutic effects in medicine are often explored through molecular docking studies and density functional theory calculations to understand its binding affinity and reactivity with biological targets .

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzohydrazide
  • 4-(Diethylamino)benzylidene-4-hydroxybenzohydrazide
  • 4-(Chlorobenzylidene)-4-hydroxybenzohydrazide

Comparison: 4-(Diethylamino)benzohydrazide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties compared to its dimethylamino and chlorobenzylidene analogs. These differences influence its reactivity, solubility, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-(diethylamino)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNSOBLTEWFAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366369
Record name 4-(diethylamino)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100139-54-6
Record name 4-(diethylamino)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100139-54-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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